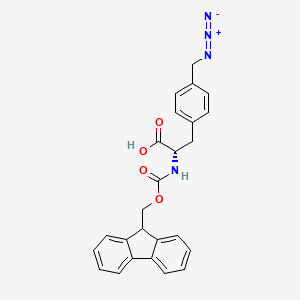

Fmoc-Phe(4-CH2-N3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Fmoc-Phe(4-CH2-N3) is primarily used in the field of antibody-drug conjugates . It serves as a superior SPAAC reaction partner compared to H-Phe(4-N3) . This compound can also serve as a vibrational reporter of local protein environments after genetic incorporation into proteins .

Mode of Action

The Fmoc group in Fmoc-Phe(4-CH2-N3) is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This deprotection process is crucial for the compound’s interaction with its targets.

Biochemical Pathways

Fmoc-Phe(4-CH2-N3) is involved in the formation of supramolecular structures produced by in situ enzymatic condensation . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Pharmacokinetics

In the context of peptide hydrogels, a relatively weak cumulative release rate of the porphyrins, ranging from 20% to 30%, has been recorded . This suggests that the compound’s ADME properties may be influenced by the strong electrostatic interactions within the hydrogel .

Result of Action

The result of Fmoc-Phe(4-CH2-N3)'s action is the formation of stable structures that can be used in various applications. For instance, in antibody-drug conjugates, it serves as a superior SPAAC reaction partner . In addition, it can serve as a vibrational reporter of local protein environments after genetic incorporation into proteins .

Action Environment

The action environment can significantly influence the efficacy and stability of Fmoc-Phe(4-CH2-N3). The nature of the substituent X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, resulting in tuneable nanoscale morphologies . This suggests that the compound’s action can be modulated by varying the electronic properties of the substituent X .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-Phe(4-CH2-N3) is known for its ability to self-assemble into hydrogels . The self-assembly process is governed by multiple factors including the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The nature of the substituent on the phenyl ring can regulate the relative contribution of π-stacking and hydrogen bonding interactions, resulting in tunable nanoscale morphologies .

Molecular Mechanism

The molecular mechanism of Fmoc-Phe(4-CH2-N3) largely involves its ability to form hydrogels through self-assembly . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Temporal Effects in Laboratory Settings

Related compounds such as Fmoc-diphenylalanine have been shown to form stable hydrogels .

Metabolic Pathways

The Fmoc group can be removed by base, suggesting that it may be metabolized in conditions where bases are present .

Transport and Distribution

The self-assembly of this compound into hydrogels suggests that it may be distributed in areas where these hydrogels form .

Subcellular Localization

The ability of this compound to form hydrogels suggests that it may localize in areas where these hydrogels form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.

Industrial Production Methods

Industrial production of Fmoc-Phe(4-CH2-N3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated peptide synthesizers and large-scale purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Phe(4-CH2-N3) undergoes various chemical reactions, including:

Substitution Reactions: The azidomethyl group can participate in click chemistry reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions to form quinones.

Common Reagents and Conditions

Substitution: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

Reduction: Triphenylphosphine and water are used for azide reduction.

Oxidation: Potassium permanganate or other strong oxidizing agents can be used.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-Phe(4-CH2-N3) is widely used in peptide synthesis as a building block for creating complex peptides and proteins . Its azide group allows for site-specific modifications through click chemistry .

Biology

In biological research, Fmoc-Phe(4-CH2-N3) is used as a vibrational reporter to study protein environments . It can be incorporated into proteins to monitor changes in their local environment using infrared spectroscopy .

Medicine

The compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells . Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation .

Industry

In the pharmaceutical industry, Fmoc-Phe(4-CH2-N3) is used in the synthesis of peptide-based drugs and diagnostic agents . Its versatility and reactivity make it a valuable component in various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Phenylalanine: Lacks the azidomethyl group, making it less versatile for click chemistry applications.

Fmoc-Tyrosine: Contains a hydroxyl group instead of an azide, offering different reactivity and applications.

Fmoc-Lysine: Features an amino group on the side chain, providing different sites for modification.

Uniqueness

Fmoc-Phe(4-CH2-N3) is unique due to its azidomethyl group, which allows for selective and efficient modifications through click chemistry . This makes it particularly valuable in applications requiring site-specific labeling or conjugation .

Eigenschaften

IUPAC Name |

(2S)-3-[4-(azidomethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c26-29-27-14-17-11-9-16(10-12-17)13-23(24(30)31)28-25(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,30,31)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPSIJJEHUESPS-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)

![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)

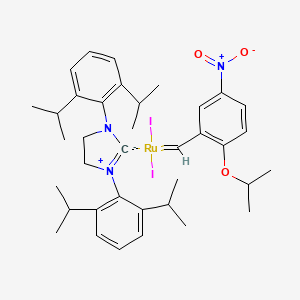

![1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B6289733.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)

![benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B6289742.png)

![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)